![molecular formula C21H27NO2 B012869 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine CAS No. 19733-87-0](/img/structure/B12869.png)
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine, also known as BMS-986, is a novel compound with potential therapeutic applications in various fields of medicine.
Wirkmechanismus
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine works by targeting specific molecular pathways involved in various biological processes. It acts as a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which are involved in gene transcription regulation. By inhibiting BET proteins, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine can modulate the expression of various genes involved in different biological processes, including cell growth, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have various biochemical and physiological effects in preclinical studies. It has been shown to inhibit the growth of cancer cells, modulate immune responses, and improve cognitive function. Additionally, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
Vorteile Und Einschränkungen Für Laborexperimente
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has several advantages for lab experiments, including its high potency and selectivity for BET proteins. However, there are also some limitations to its use in lab experiments, including its high cost and limited availability.
Zukünftige Richtungen
There are several future directions for the research and development of 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine. One potential direction is to further investigate its therapeutic potential in oncology, immunology, and neurology. Another direction is to explore its potential as a drug candidate for other diseases, such as cardiovascular and metabolic disorders. Additionally, further research is needed to optimize its pharmacokinetic properties and to develop more efficient and cost-effective synthesis methods.
Synthesemethoden
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine is synthesized through a multi-step process involving the reaction of various chemical reagents. The synthesis method involves the reaction of 4-bromobenzyl alcohol with 4-iodobenzyl alcohol to form 4-[4-(benzyloxy)phenyl]butan-1-ol. This intermediate product is then reacted with morpholine to form the final product, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine.
Wissenschaftliche Forschungsanwendungen
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has shown potential therapeutic applications in various fields of medicine, including oncology, immunology, and neurology. In oncology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to inhibit the growth of cancer cells by targeting specific molecular pathways. In immunology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to modulate immune responses, making it a potential treatment for autoimmune disorders. In neurology, 4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine has been shown to improve cognitive function, making it a potential treatment for neurodegenerative diseases.
Eigenschaften
CAS-Nummer |
19733-87-0 |
---|---|
Produktname |
4-[4-[4-(Phenoxymethyl)phenyl]butyl]morpholine |
Molekularformel |
C21H27NO2 |
Molekulargewicht |
325.4 g/mol |
IUPAC-Name |
4-[4-[4-(phenoxymethyl)phenyl]butyl]morpholine |
InChI |
InChI=1S/C21H27NO2/c1-2-7-21(8-3-1)24-18-20-11-9-19(10-12-20)6-4-5-13-22-14-16-23-17-15-22/h1-3,7-12H,4-6,13-18H2 |
InChI-Schlüssel |
PCSCOVYTYNORPK-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Kanonische SMILES |
C1COCCN1CCCCC2=CC=C(C=C2)COC3=CC=CC=C3 |
Andere CAS-Nummern |
19733-87-0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.